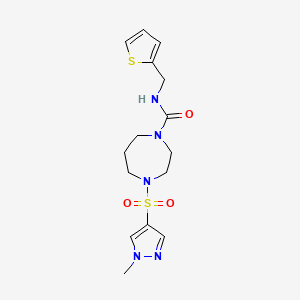

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide

Description

4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide is a synthetic small molecule characterized by a 1,4-diazepane core substituted with a sulfonyl-linked 1-methylpyrazole moiety and a thiophen-2-ylmethyl carboxamide group. The thiophene substituent may contribute to lipophilicity, influencing membrane permeability and target interactions. Structural determination of such compounds often employs crystallographic tools like SHELX, a widely used software suite for refining small-molecule and macromolecular structures .

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)sulfonyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3S2/c1-18-12-14(11-17-18)25(22,23)20-6-3-5-19(7-8-20)15(21)16-10-13-4-2-9-24-13/h2,4,9,11-12H,3,5-8,10H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWBTIGCNZRYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes may include:

Condensation Reactions: : Formation of the pyrazole ring through the condensation of hydrazine with β-keto esters or β-diketones.

Sulfonylation: : Introduction of the sulfonyl group using reagents like chlorosulfonic acid or sulfuryl chloride.

Amide Bond Formation: : Coupling of the diazepane and thiophene groups using coupling agents like carbodiimides (e.g., DCC, EDC) or peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and ethanol.

Substitution: : Amines, alcohols, and solvents like dichloromethane or dimethylformamide.

Major Products Formed

Oxidation: : Formation of sulfonyl oxide derivatives.

Reduction: : Formation of reduced derivatives of the diazepane ring.

Substitution: : Formation of substituted pyrazole or thiophene derivatives.

Scientific Research Applications

Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: : Investigated for its biological activity, including potential antimicrobial or anticancer properties.

Medicine: : Explored for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, including patented molecules and derivatives reported in synthesis pipelines. Below is a comparative analysis based on molecular features and inferred properties:

Structural Analogues and Key Differences

Z2194302854 (3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide)

- Core Structure : Pyrimidine ring linked to a propanamide-oxadiazole chain.

- Key Differences : Replaces the 1,4-diazepane with a pyrimidine core and introduces an isopropyl-oxadiazole group.

- Functional Implications : The oxadiazole moiety may enhance electron-deficient interactions, while the pyrimidine core could favor π-π stacking. This compound was identified in cystic fibrosis transmembrane conductance regulator (CFTR) modulator research .

(E)-N-(2-Aminophenyl)-3-{1-[4-(1-Methyl-1H-pyrazol-4-yl)benzenesulfonyl]-1H-pyrrol-3-yl}acrylamide Salts Core Structure: Acrylamide backbone with a benzene-sulfonyl-pyrrole substituent. Key Differences: Features an acrylamide linker instead of carboxamide and a benzene-sulfonyl group directly attached to pyrrole.

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane

- Core Structure : 1,4-Diazepane ring substituted with a thiadiazole group.

- Key Differences : Replaces the sulfonyl-pyrazole and thiophene-carboxamide with a thiadiazole moiety.

- Functional Implications : Thiadiazole’s sulfur atom may improve metabolic stability but reduce solubility compared to sulfonyl groups .

Comparative Data Table

Structure-Activity Relationship (SAR) Insights

- Sulfonyl vs. Oxadiazole/Thiadiazole : The sulfonyl group in the target compound likely improves aqueous solubility compared to the thiadiazole analog , while the oxadiazole in Z2194302854 may enhance binding to polar residues in CFTR .

- Diazepane Core Flexibility : The 1,4-diazepane’s conformational flexibility may enable better target adaptation than rigid acrylamide or pyrimidine cores.

Methodological Considerations

The structural refinement of such compounds often relies on software like SHELXL, which enables precise determination of bond lengths, angles, and torsional parameters critical for SAR analysis . For example, the sulfonyl group’s geometry and dihedral angles relative to the pyrazole ring could be optimized using SHELX-derived crystallographic data.

Biological Activity

The compound 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide is a novel chemical entity that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 417.5 g/mol. The structure features a diazepane ring, a pyrazole moiety, and a thiophene group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiosemicarbazones, which contain sulfur in their structure, have been shown to possess anticancer activity due to their ability to induce apoptosis in cancer cells. The presence of the pyrazole and thiophene groups may enhance this effect through modulation of various signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Compounds containing thiophene rings have demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. The combination of the sulfonyl group with the thiophene may enhance the compound's efficacy against resistant strains of bacteria .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been studied for their ability to inhibit lysyl oxidase (LOX), an enzyme implicated in cancer metastasis and fibrosis. Inhibitors targeting LOX can delay tumor growth and enhance the efficacy of existing chemotherapeutics .

Case Studies and Research Findings

The biological activity of 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide can be attributed to several mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

- Enzyme Inhibition : Competitive inhibition of key enzymes involved in tumor progression and microbial metabolism.

- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.

Q & A

Q. What are the recommended synthetic strategies for constructing the 1,4-diazepane core in this compound?

The 1,4-diazepane core can be synthesized via cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions. For example, outlines the formation of a piperazine ring (structurally analogous) using ethylenediamine and dichloroethane, which can be adapted for diazepane synthesis. Reaction optimization may involve adjusting solvent polarity (e.g., DMF or THF) and temperature to favor ring closure. Post-synthetic modifications, such as sulfonylation at the pyrazole moiety (as in ), require anhydrous conditions and catalysts like Ru(dtbbpy)₃₂ for efficient coupling .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : Use silica gel column chromatography (as in ) with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

- Spectroscopy : Confirm the structure via ¹H/¹³C NMR, comparing chemical shifts to analogous compounds (e.g., pyrazole sulfonamides in and diazepanes in ). Discrepancies in peak splitting may indicate stereochemical impurities.

- Mass Spectrometry : HRMS (ESI or EI) should match the calculated molecular weight (e.g., reports HRMS data with <2 ppm error) .

Q. What solvent systems are optimal for stabilizing this compound during in vitro assays?

Polar aprotic solvents like DMSO or DMF are recommended due to the compound’s sulfonamide and carboxamide groups, which enhance solubility. used DCE/HFIP (2:1) for similar sulfonylation reactions, suggesting compatibility with halogenated solvents. For biological assays, dilute stock solutions in PBS or cell culture media (≤0.1% DMSO) to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to neurological targets (e.g., GABA receptors)?

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptor binding pockets. Reference , which analyzed pyrazolone derivatives via crystal structures (e.g., PDB ID 4XYZ) to identify key hydrogen bonds and hydrophobic contacts.

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Compare results to known GABA agonists (e.g., bicuculline in ) to validate predictions .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Conduct assays (e.g., enzyme inhibition) across a wide concentration range (1 nM–100 µM) to identify non-linear effects.

- Orthogonal Assays : Validate findings using complementary techniques (e.g., SPR for binding kinetics and fluorescence polarization for occupancy). emphasizes iterative hypothesis testing through programs like CHEM/IBiS 416 to refine experimental design .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) at the thiophene moiety ( ) to reduce CYP450-mediated oxidation.

- Permeability : Modify the 1,4-diazepane ring’s substituents (e.g., N-methylation) to enhance blood-brain barrier penetration. highlights sulfonamide bioisosteres for improving solubility without sacrificing potency .

Methodological Considerations for Data Analysis

Q. What statistical models are appropriate for analyzing heterogeneous bioassay data?

Use mixed-effects models to account for inter-experiment variability. For example, recommends linking results to theoretical frameworks (e.g., receptor occupancy theory) to distinguish signal noise from true biological effects. Tools like GraphPad Prism or R (lme4 package) can model dose-dependent responses with 95% confidence intervals .

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

- Re-evaluate Force Fields : Adjust partial charges or torsional parameters in docking software to better reflect the compound’s electronic profile.

- Probe Solvent Effects : Replicate simulations with explicit water molecules (as in ’s crystallographic data) to account for hydration forces. Cross-validate with thermodynamic integration or free-energy perturbation methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.